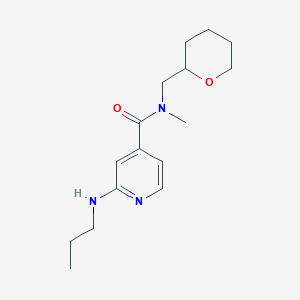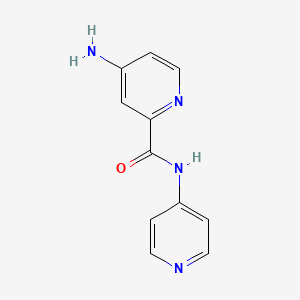
N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide, also known as PNU-120596, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a type of receptor that is involved in various physiological and pathological processes.
Mécanisme D'action
N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide is a selective antagonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. This receptor is involved in various physiological processes such as learning and memory, attention, and sensory processing. N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide binds to the receptor and blocks its activation by acetylcholine, which results in the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide can inhibit the release of inflammatory cytokines and chemokines, which suggests that it may have anti-inflammatory properties. Additionally, N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide has been shown to enhance the release of neurotransmitters such as dopamine and serotonin, which suggests that it may have potential antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide in lab experiments is its selectivity for the α7 nAChR. This allows for the specific modulation of this receptor without affecting other receptors. Additionally, N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. One limitation of using N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide is its relatively low potency, which may require the use of higher concentrations in experiments.
Orientations Futures
There are several potential future directions for research on N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide. One area of interest is its potential therapeutic applications in Alzheimer's disease, where it may have neuroprotective effects. Additionally, N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide has been shown to enhance cognitive function in animal models, which suggests that it may have potential as a cognitive enhancer. Further research is also needed to elucidate the molecular mechanisms underlying the effects of N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide on neurotransmitter release and inflammation.
Méthodes De Synthèse
The synthesis of N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide involves the reaction of 2-(propylamino)pyridine-4-carboxylic acid with oxan-2-ylmethyl chloride, followed by N-methylation using dimethyl sulfate. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide has been studied extensively for its potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and depression. The α7 nAChR has been implicated in the pathophysiology of these diseases, and N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide has been shown to modulate the function of this receptor.
Propriétés
IUPAC Name |
N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-3-8-17-15-11-13(7-9-18-15)16(20)19(2)12-14-6-4-5-10-21-14/h7,9,11,14H,3-6,8,10,12H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAJMPPFXJYPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=CC(=C1)C(=O)N(C)CC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554859.png)
![3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554879.png)
![3-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554886.png)
![3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554893.png)
![[1-[2-(4-Nitrophenyl)ethyl]imidazol-2-yl]methanol](/img/structure/B7554895.png)
![4-[(6E)-6-[(3-nitrophenyl)methylidene]-4,5-dihydrocyclopenta[c]pyrazol-1-yl]benzoic acid](/img/structure/B7554897.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554901.png)
![[1-[(2,4-Difluorophenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7554914.png)
![4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7554918.png)
![6-[(3-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7554920.png)
![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)
![1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7554945.png)
